N-benzyl-4-(1,3-dimethylpyrazol-4-yl)-N-methylpyrimidin-2-amine
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Overview
Description
N-benzyl-4-(1,3-dimethylpyrazol-4-yl)-N-methylpyrimidin-2-amine is a synthetic organic compound that belongs to the class of heterocyclic amines This compound features a pyrimidine ring substituted with a benzyl group, a dimethylpyrazole moiety, and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(1,3-dimethylpyrazol-4-yl)-N-methylpyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2-chloropyrimidine, the compound undergoes nucleophilic substitution with benzylamine to form N-benzylpyrimidin-2-amine.
Introduction of the Pyrazole Moiety:
Methylation: The final step is the methylation of the amine group using a methylating agent such as methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(1,3-dimethylpyrazol-4-yl)-N-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the pyrimidine ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzyl or pyrazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
N-benzyl-4-(1,3-dimethylpyrazol-4-yl)-N-methylpyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-benzyl-4-(1,3-dimethylpyrazol-4-yl)-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4-(1,3-dimethylpyrazol-4-yl)-N-ethylpyrimidin-2-amine: Similar structure with an ethyl group instead of a methyl group.
N-benzyl-4-(1,3-dimethylpyrazol-4-yl)-N-methylpyridine-2-amine: Pyridine ring instead of pyrimidine.
N-benzyl-4-(1,3-dimethylpyrazol-4-yl)-N-methylpyrimidin-2-ol: Hydroxyl group instead of an amine.
Uniqueness
N-benzyl-4-(1,3-dimethylpyrazol-4-yl)-N-methylpyrimidin-2-amine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-benzyl-4-(1,3-dimethylpyrazol-4-yl)-N-methylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5/c1-13-15(12-22(3)20-13)16-9-10-18-17(19-16)21(2)11-14-7-5-4-6-8-14/h4-10,12H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHMURXGFRKHNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NC(=NC=C2)N(C)CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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